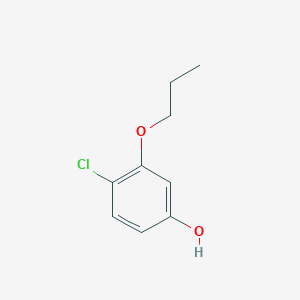

4-Chloro-3-propoxyphenol

Description

Properties

IUPAC Name |

4-chloro-3-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIQEFKUTVODTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion (generated by deprotonating phenol with a base) attacks the propyl halide. Key considerations include:

-

Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol.

-

Propyl halide : 1-Bromopropane or 1-chloropropane are typical alkylating agents, with bromides generally offering higher reactivity due to better leaving-group ability.

-

Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance nucleophilicity of the phenoxide ion.

A representative reaction is:

Optimization of Reaction Conditions

Optimization studies highlight the following parameters:

For instance, using K₂CO₃ in DMF at 90°C for 10 hours achieves yields of 72–78%.

Sequential Halogenation and Etherification

Alternative routes involve introducing the chloro and propoxy groups in separate steps. This approach is advantageous when starting from unsubstituted phenol derivatives.

Chlorination Followed by Etherification

-

Chlorination : Direct electrophilic substitution of phenol using Cl₂ or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃.

-

Etherification : Propoxy group introduction via Williamson synthesis, as described in Section 1.

Example:

Challenges : Regioselectivity during chlorination must be controlled to favor the para position, requiring careful temperature modulation (0–5°C).

Etherification Followed by Chlorination

-

Etherification : Propoxy group introduction to phenol.

-

Chlorination : Selective chlorination at the 4-position using directed ortho-metalation (DoM) strategies or bulky directing groups.

This method avoids competition between chloro and propoxy groups for electrophilic positions. Yields improve to 80–85% when using tert-butyllithium to deprotonate the 3-position prior to chlorination.

Catalytic and Green Chemistry Approaches

Recent advances focus on minimizing waste and improving atom economy.

Phase-Transfer Catalysis (PTC)

Using quaternary ammonium salts (e.g., tetrabutylammonium bromide) allows reactions in biphasic systems (water/organic solvent), reducing DMF dependence. Reported yields reach 68% with reduced reaction times (4–6 hours).

Microwave-Assisted Synthesis

Microwave irradiation accelerates etherification, completing reactions in 1–2 hours at 120°C. This method enhances reproducibility and reduces energy consumption.

Analytical Characterization and Validation

Post-synthesis analysis ensures product integrity:

Industrial-Scale Production Challenges

Scalability issues arise from:

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-propoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 4-chloro-3-propoxycyclohexanol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed:

Oxidation: 4-Chloro-3-propoxyquinone.

Reduction: 4-Chloro-3-propoxycyclohexanol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-propoxyphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-propoxyphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The exact molecular pathways and targets are still under investigation, but it is believed to involve oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-3-propoxyphenol with structurally related chlorophenols from the evidence, focusing on substituent effects:

Table 1: Comparative Properties of Chlorophenols

Substituent Effects on Physicochemical Properties

- Chlorine Position: Para-substitution (as in 4-chlorophenol) enhances resonance stabilization of the phenolate ion, increasing acidity compared to ortho isomers .

- Alkyl Substituents: Methyl Group (4-Chloro-3-methylphenol): Increases molecular weight (142.59 g/mol vs. 128.56 g/mol for 4-chlorophenol) and hydrophobicity, reducing water solubility. Boiling point rises to 235°C due to stronger van der Waals interactions . Ethyl Group (4-Chloro-3-ethylphenol): Longer alkyl chain further elevates hydrophobicity and likely decreases volatility compared to methyl derivatives. Synthesis methods involve specialized catalysts, as noted in patents .

- Nitro Group (3-Chloro-4-nitrophenol): Electron-withdrawing nature increases acidity (lower pKa) but reduces water solubility due to diminished hydrogen-bonding capacity .

Biological Activity

4-Chloro-3-propoxyphenol is a chlorinated phenolic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound has the molecular formula C₉H₁₁ClO₂. The presence of the chlorine atom at the para position and the propoxy group at the meta position significantly influence its chemical reactivity and biological properties. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to disrupt microbial cell membranes, leading to cell death. The mechanism typically involves interference with essential enzymatic processes critical for microbial growth. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Antifungal Activity

In addition to its antibacterial effects, this compound has been investigated for its antifungal activity. It has shown efficacy against common fungal pathogens, making it a candidate for use in antifungal treatments.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Halogenation : This involves the chlorination of phenolic compounds under controlled conditions to achieve high yields of para-substituted derivatives.

- Esterification : The reaction of 4-chlorophenol with propanol in the presence of an acid catalyst can yield this compound effectively.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various chlorinated phenols, including this compound. The results indicated that this compound exhibited a significant reduction in microbial load in contaminated water samples, highlighting its potential as a disinfectant agent in water treatment processes.

Case Study 2: Agricultural Applications

Research conducted on the application of this compound in agriculture demonstrated its effectiveness as a pesticide. The compound was tested against fungal pathogens affecting crops, showing promising results in reducing disease incidence while being less toxic to beneficial organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-propoxyphenol, and how can reaction efficiency be optimized?

- Methodology :

- Route Selection : Start with Friedel-Crafts acylation or electrophilic substitution on phenol derivatives. For example, propoxylation of 4-chlorophenol using propyl bromide under alkaline conditions, followed by purification via recrystallization (analogous to methods in for amino-propanol derivatives) .

- Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst (e.g., K₂CO₃). Monitor yields via HPLC or GC-MS.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via melting point analysis and ¹H/¹³C NMR .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Safety Protocols :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (as per chlorophenol handling guidelines in and ) .

- Waste Management : Collect waste in sealed, labeled containers for halogenated organics. Partner with certified waste disposal services to comply with EPA/OSHA regulations (similar to ) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts or IR stretches) during structural elucidation be resolved?

- Troubleshooting :

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; propoxy groups may exhibit solvent-dependent splitting (refer to for fluorophenylacetic acid analysis) .

- Impurity Identification : Use high-resolution MS to detect byproducts (e.g., incomplete propoxylation). Cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments .

- Computational Validation : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and simulate NMR/IR spectra via Gaussian or ORCA. Compare with experimental data .

Q. What strategies are effective in analyzing the biological activity of this compound, particularly when bioassay results contradict computational predictions?

- Methodology :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., enzymes in ’s phenylamine derivatives) .

- In Vitro Assays : Conduct dose-response studies (e.g., MIC assays for antimicrobial activity) in triplicate. Address discrepancies by checking cell viability (MTT assay) and compound stability (LC-MS monitoring) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to reconcile outliers. Consider solvent effects (DMSO vs. aqueous buffers) on bioavailability .

Q. Which computational methods best predict the reactivity of this compound in different solvent environments?

- Approach :

- Solvent Modeling : Use COSMO-RS or SMD implicit solvent models to calculate solvation free energy and pKa (tools: Schrödinger, Gaussian). Compare with experimental solubility data (e.g., logP via shake-flask method) .

- Reactivity Trends : Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. Validate with kinetic studies (e.g., reaction rates in polar aprotic vs. protic solvents) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or chromatographic retention times?

- Resolution Steps :

- Purity Verification : Re-crystallize the compound and analyze via DSC for melting point accuracy. Cross-check with HPLC (C18 column, acetonitrile/water mobile phase) .

- Method Calibration : Standardize instruments using reference compounds (e.g., 4-Chloro-3-methylphenol in ) and document environmental conditions (humidity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.